REACTION_CXSMILES
|
[S:1]1[C:9]2[CH:8]=[C:7]([CH2:10][OH:11])[N:6]=[CH:5][C:4]=2[O:3][CH2:2]1>C(Cl)Cl.[O-2].[Mn+4].[O-2]>[S:1]1[C:9]2[CH:8]=[C:7]([CH:10]=[O:11])[N:6]=[CH:5][C:4]=2[O:3][CH2:2]1 |f:2.3.4|
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Name
|
|
Quantity
|
0.92 g
|
Type
|
reactant
|
Smiles
|
S1COC=2C=NC(=CC21)CO
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
3.83 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[Mn+4].[O-2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
S1COC=2C=NC(=CC21)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 567 mg | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 62.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |